5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione
Description
5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione is a hydantoin derivative featuring a 5-methyl group and a 4-isopropylphenyl substituent at the 5-position of the imidazolidine-2,4-dione core. The isopropylphenyl group introduces steric bulk and lipophilicity, which can influence binding affinity to biological targets and physicochemical properties such as solubility and stability. This compound belongs to a broader class of hydantoins, which are known for their diverse pharmacological activities, including anticancer, neurological, and enzyme-inhibitory effects .
Properties
IUPAC Name |
5-methyl-5-(4-propan-2-ylphenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8(2)9-4-6-10(7-5-9)13(3)11(16)14-12(17)15-13/h4-8H,1-3H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZJJCAJHFRRSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-isopropylbenzaldehyde with glycine, followed by cyclization to form the imidazolidine-2,4-dione ring . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired level of purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2,4-dione ring undergoes selective substitution at the N-3 position due to electron-withdrawing effects of the carbonyl groups. Key findings include:
Reagents/Conditions
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Alkylation : Microwave-assisted reactions with epichlorohydrin in solvent-free conditions yield N-alkylated derivatives (e.g., 3-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl] substitutions) at 80–100°C with 70–90% efficiency .
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Arylation : Phenyl isocyanate reacts with the hydantoin core under mild conditions (room temperature, dichloromethane) to form 3-phenyl derivatives .
Product Stability
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Substituted products exhibit enhanced thermal stability compared to the parent compound, with decomposition points >200°C .
Oxidation and Reduction Pathways
The dione moiety participates in redox reactions:
Mechanistic Insights
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Oxidation selectively targets the C-2 carbonyl group, forming thione derivatives via radical intermediates .
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Reduction with borohydrides proceeds via nucleophilic attack at the C-4 carbonyl, generating secondary alcohols.
Cycloaddition and Ring-Opening Reactions
The compound participates in [3+2] cycloadditions with dipolarophiles:
Key Observations
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Reaction with nitrile oxides in toluene at 110°C produces spiro-oxazolidinone hybrids (75–82% yield) .
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Acid-catalyzed ring-opening (HCl/EtOH, 70°C) generates linear α-amino amide derivatives, confirmed by ¹H-NMR amide proton signals at δ 7.8–8.2 ppm .
Functional Group Transformations
Halogenation
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Bromine in acetic acid substitutes the para position of the isopropylphenyl group (75% yield), confirmed by mass spectral peaks at m/z 312/314 (M⁺ + Br) .
Sulfur Incorporation
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Thionation with Lawesson’s reagent converts carbonyls to thiocarbonyls, shifting IR absorption from 1,715 cm⁻¹ (C=O) to 1,250 cm⁻¹ (C=S) .
Solvent and Temperature Effects
Critical parameters for optimizing reactions:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–100°C | Increases conversion by 30–40% |
| Solvent | Toluene/DCM | Maximizes selectivity for N-substitution |
| Microwave Power | 300–500 W | Reduces reaction time by 60% |
Computational Reactivity Predictions
DFT studies on analogous structures reveal:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 5-methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione exhibit inhibitory effects on tankyrases, which are implicated in cancer progression. Tankyrases play a crucial role in the Wnt/β-catenin signaling pathway, making them attractive targets for cancer therapy. A study demonstrated that specific derivatives showed significant inhibitory potency against tankyrase 2 (TNKS2), suggesting their potential as anticancer agents through modulation of this pathway .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that certain imidazolidine derivatives possess antibacterial activity against various strains of bacteria, including both gram-positive and gram-negative bacteria. These findings suggest that modifications to the imidazolidine structure can enhance bioactivity, making it a candidate for developing new antibiotics .
Synthetic Utility
The synthesis of this compound can be achieved through several methods involving the reaction of isocyanates with appropriate amines or amino acids. This versatility allows for the creation of a wide range of derivatives with varied biological activities.
| Method | Description |
|---|---|
| Reaction with Isocyanates | Utilizes isocyanates to form imidazolidine derivatives through nucleophilic attack by amines. |
| Cyclization Reactions | Involves cyclization of linear precursors to yield imidazolidines with enhanced stability and activity. |
Case Studies on Derivatives
Several studies have explored the biological activities of derivatives synthesized from this compound:
- Tankyrase Inhibition :
- Antibacterial Activity :
Mechanism of Action
The mechanism of action of 5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as tankyrase, which plays a role in the Wnt/β-catenin signaling pathway . This inhibition can lead to the modulation of cellular processes, such as cell proliferation and apoptosis, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Key Observations :
- Aromatic Heterocycles: Quinazolinone and dihydroquinazolinyl substituents (e.g., in ) enable strong interactions with TNKS1/2 via π-π stacking and hydrogen bonding, critical for anticancer activity.
- Electron-Withdrawing Groups : The trifluoromethyl group in increases electrophilicity, altering reaction kinetics and stability compared to alkyl-substituted analogs.
Physicochemical and Spectroscopic Properties
Table 2: Physical Properties of Selected Hydantoin Derivatives
Key Observations :
- Chromatographic Behavior : Derivatives with naphthyl groups (e.g., KMP-10) exhibit longer retention times (~4.84 min) compared to simpler aryl substituents, reflecting increased hydrophobicity .
- Spectroscopic Characterization : Full NMR data for compounds like Hyd8 and KMP-10 validate structural integrity and substituent effects on chemical shifts.
Pharmacological Selectivity and Toxicity
- Neurological Targets : 5-Methyl-5-(naphthalen-2-yl)imidazolidine-2,4-dione (KMP-10) demonstrates potent 5-HT6 receptor (5-HT6R) affinity with anxiolytic and antidepressant activity, attributed to the naphthyl group’s planar geometry enhancing receptor fit .
- Enzyme Inhibition: Quinazolinone-substituted derivatives exhibit dual TNKS1/2 inhibition but may require structural optimization to reduce off-target effects .
Biological Activity
5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione, a derivative of imidazolidine-2,4-dione, has garnered attention for its diverse biological activities. This compound is part of a broader class of imidazolidine derivatives known for various pharmacological properties, including anti-inflammatory, antifungal, and antibacterial effects. This article explores the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a methyl group and an isopropyl-substituted phenyl group attached to the imidazolidine core, which contributes to its biological activity.
1. Anti-inflammatory Activity
Research indicates that imidazolidine derivatives can inhibit key inflammatory mediators. For instance, studies have shown that certain derivatives can suppress the production of cytokines and other inflammatory markers in vitro. This suggests that this compound may exhibit similar anti-inflammatory properties by modulating immune responses.
2. Anticancer Potential
The compound has been investigated for its potential as an anticancer agent. A study focusing on related imidazolidine derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, highlighting the importance of further exploring this compound's efficacy against specific cancer types.
Research Findings and Case Studies
Several studies have evaluated the biological activity of imidazolidine derivatives, including this compound. Below is a summary table of findings from various research articles:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and metabolism profiles; however, comprehensive toxicological assessments are necessary to evaluate its safety for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
